Cas no 51437-67-3 (DIAZENE, BIS(3-METHYLPHENYL)-, (E)-)

DIAZENE, BIS(3-METHYLPHENYL)-, (E)- structure
51437-67-3 structure
Product Name:DIAZENE, BIS(3-METHYLPHENYL)-, (E)-
Numero CAS:51437-67-3
MF:C14H14N2
MW:210.274363040924
CID:3418395
PubChem ID:11491
Update Time:2025-04-21

DIAZENE, BIS(3-METHYLPHENYL)-, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • DIAZENE, BIS(3-METHYLPHENYL)-, (E)-
    • trans-bis(3-methylphenyl)diazene
    • Diazene, 1,2-bis(3-methylphenyl)-, (1E)-
    • T71104
    • (E)-3,3'-dimethylazobenzene
    • AR,AR'-AZOTOLUENE
    • 1,2-Bis(3-methylphenyl)diazene
    • MFCD00048080
    • 3,3'-Dimethylazobenzene
    • 1,2-Bis(3-methylphenyl)diazene #
    • AKOS030227968
    • AS-57549
    • di-m-tolyl-diazene
    • trans-3,3'-Dimethylazobenzene
    • NS00043059
    • DB-053270
    • (E)-bis-m-tolyl-diazene
    • Diazene, bis(3-methylphenyl)-
    • m,m'-Azotoluene
    • BIS(3-METHYLPHENYL)DIAZENE
    • SCHEMBL11981455
    • m,m'-Dimethylazobenzene
    • trans-m-Azotoluene
    • SCHEMBL1405327
    • AKOS037645138
    • (1E)-1,2-Bis(3-methylphenyl)diazene
    • 51437-67-3
    • P3F73CHX9G
    • 1,2-Di-m-tolyldiazene
    • 26444-20-2
    • (E)-bis(3-methylphenyl)diazene
    • NSC-31009
    • CS-0197304
    • (E)-1,2-dim-tolyldiazene
    • (E)-1,2-Di-m-tolyldiazene
    • NSC 31009
    • (E)-1,2-bis(3-methylphenyl)diazene
    • NSC31009
    • 588-04-5
    • 3,3'-Azotoluene
    • DTXSID901305668
    • Diazene, 1,2-bis(3-methylphenyl)-
    • EINECS 209-609-8
    • D0676
    • MDL: MFCD00048080
    • Inchi: 1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3/b16-15+
    • Chiave InChI: HPSZIXYLILUGIP-FOCLMDBBSA-N
    • Sorrisi: N(/C1=CC=CC(C)=C1)=N\C1=CC=CC(C)=C1

Proprietà calcolate

  • Massa esatta: 210.115698455Da
  • Massa monoisotopica: 210.115698455Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 24.7Ų
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti